2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound that combines the structural features of quinoline and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the overall reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and benzothiophene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline and benzothiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline and benzothiophene derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: Another precursor used in the synthesis.
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: A structurally similar compound with different substituents.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is unique due to its combination of quinoline and benzothiophene moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-11-10-21(2,3)23-16-7-5-13(9-15(11)16)28-20(25)19-18(22)14-6-4-12(24(26)27)8-17(14)29-19/h4-10,23H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNYAVHIBBYADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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